1-Hexynylcopper
Description
1-Hexynylcopper is an organocopper compound with the chemical formula Cu–C≡C–C₅H₁₁. It is a critical reagent in organic synthesis, particularly in conjugate addition reactions and nucleophilic substitutions. The compound is typically synthesized via transmetallation reactions, where a copper salt reacts with a pre-formed organolithium or Grignard reagent. For example, in reductive lithiation/cupration procedures, 1-hexynylcopper is generated by reacting an organolithium precursor with copper(I) salts in tetrahydrofuran (THF) at low temperatures (–78°C) . This reagent is highly reactive but sensitive to air and moisture, necessitating inert handling conditions. Its utility lies in forming carbon-carbon bonds, particularly in the synthesis of complex alkynes and functionalized hydrocarbons .
Properties
CAS No. |
33589-44-5 |
|---|---|
Molecular Formula |
C6H9Cu |
Molecular Weight |
144.68 g/mol |
IUPAC Name |
copper(1+);hex-1-yne |
InChI |
InChI=1S/C6H9.Cu/c1-3-5-6-4-2;/h3,5-6H2,1H3;/q-1;+1 |
InChI Key |
ZDZSJJZVSHUGGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#[C-].[Cu+] |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Hexynylcopper vs. Air-Stable Heteroleptic Copper(I) Complexes
Key Differences :
- Stability: The air-stable Cu(I) complexes in leverage strong nitrogen-donor ligands to prevent oxidation, unlike 1-hexynylcopper, which lacks stabilizing ligands and degrades rapidly in air.
1-Hexynylcopper vs. Lithium Dialkylcuprates (Gilman Reagents)
Key Differences :
- Mechanism : Gilman reagents undergo two-electron transfer via their dinuclear structure, enabling diverse reactivity, whereas 1-hexynylcopper participates in single-electron pathways, restricting its scope .
- Functional Group Compatibility : Gilman reagents tolerate polar functional groups, making them more versatile in multistep syntheses .
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